molecular formula C18H23N5O3S2 B11240701 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11240701
M. Wt: 421.5 g/mol
InChI Key: KMMFXHMNNZFIEH-UHFFFAOYSA-N
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Description

2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C18H23N5O3S2. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two sulfur atoms. The presence of the cyclohexylcarbamoyl and methoxyphenyl groups adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group. Finally, the thiadiazole derivative is coupled with 2-methoxyphenylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
  • **2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The unique combination of the cyclohexylcarbamoyl and methoxyphenyl groups in 2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N5O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H23N5O3S2/c1-26-14-10-6-5-9-13(14)20-15(24)11-27-18-23-22-17(28-18)21-16(25)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,20,24)(H2,19,21,22,25)

InChI Key

KMMFXHMNNZFIEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3

Origin of Product

United States

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